Cas no 1643967-59-2 (2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine)

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine
- PXUMLNPYAFCXCX-UHFFFAOYSA-N
- 2-chloro-5-methoxy-4-(3-nitrophenoxy) pyrimidine
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- MDL: MFCD29058570
- Inchi: 1S/C11H8ClN3O4/c1-18-9-6-13-11(12)14-10(9)19-8-4-2-3-7(5-8)15(16)17/h2-6H,1H3
- InChI Key: PXUMLNPYAFCXCX-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C(=N1)OC1C=CC=C(C=1)[N+](=O)[O-])OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 315
- Topological Polar Surface Area: 90.1
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A089006115-5g |
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine |
1643967-59-2 | 95% | 5g |
$677.74 | 2022-04-02 | |
Matrix Scientific | 161632-5g |
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine, 95% |
1643967-59-2 | 95% | 5g |
$1156.00 | 2023-09-06 | |
Chemenu | CM507507-1g |
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine |
1643967-59-2 | 97% | 1g |
$218 | 2023-02-02 | |
Chemenu | CM507507-5g |
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine |
1643967-59-2 | 97% | 5g |
$645 | 2023-02-02 |
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine Related Literature
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine: A Comprehensive Overview
The compound with CAS No 1643967-59-2, commonly referred to as 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry and pharmacology. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorine, methoxy, and nitrophenoxy groups introduces unique electronic and steric properties, making this compound a valuable subject for research and development.
Recent studies have highlighted the potential of pyrimidine derivatives in various applications, including drug discovery, agrochemicals, and materials science. The 2-chloro substitution at position 2 of the pyrimidine ring contributes to the molecule's stability and reactivity, while the 5-methoxy group enhances solubility and bioavailability. The 4-(3-nitrophenoxy) substituent introduces additional electronic effects, which can modulate the compound's interaction with biological targets.
One of the most promising areas of research involving 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine is its role in medicinal chemistry. Scientists have explored its potential as a lead compound for developing new drugs targeting specific enzymes or receptors. For instance, studies have shown that this compound exhibits inhibitory activity against certain kinases, making it a candidate for anti-cancer therapies. The combination of chlorine and methoxy groups in the molecule provides a balance between hydrophilicity and lipophilicity, which is crucial for drug design.
In addition to its pharmacological applications, this compound has also been investigated for its potential in agrochemicals. The nitrophenoxy group in the molecule is known to enhance herbicidal activity, suggesting that this compound could be a component in next-generation herbicides. Researchers have conducted field trials to assess its efficacy against various weeds while ensuring minimal environmental impact.
The synthesis of 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine involves a multi-step process that combines principles from organic chemistry and catalysis. One common approach involves the nucleophilic substitution of chloropyrimidines with appropriately substituted phenol derivatives under basic conditions. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this synthesis more feasible for large-scale production.
From an environmental standpoint, understanding the fate and transport of 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine in natural systems is critical for risk assessment. Studies have shown that this compound undergoes rapid degradation under sunlight exposure due to its conjugated aromatic system, reducing its persistence in soil and water systems.
In conclusion, 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine represents a versatile molecule with diverse applications across multiple industries. Its unique chemical structure provides a foundation for innovative research directions, particularly in drug discovery and agrochemical development. As scientific understanding continues to evolve, this compound is expected to play an increasingly important role in advancing modern chemistry.
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